
3-Butoxy-2,6-difluorobenzaldehyde
Descripción general
Descripción
3-Butoxy-2,6-difluorobenzaldehyde is a chemical compound with the molecular formula C11H12F2O2 . It has a molecular weight of 214.21 .
Molecular Structure Analysis
The InChI code for 3-Butoxy-2,6-difluorobenzaldehyde is1S/C11H12F2O2/c1-2-3-6-15-10-5-4-9 (12)8 (7-14)11 (10)13/h4-5,7H,2-3,6H2,1H3 . This indicates the specific arrangement of atoms in the molecule.
Aplicaciones Científicas De Investigación
Analytical Methods in Antioxidant Activity Studies
Aldehydes, including fluorinated benzaldehydes, play a crucial role in synthesizing compounds analyzed for their antioxidant properties. For example, methods like ORAC and DPPH assess the antioxidant capacity of complex samples, where specific aldehydes can serve as intermediates or reactants (Munteanu & Apetrei, 2021).
Flavor Compounds in Foods
Aldehydes, due to their potent aroma characteristics, are significant in food chemistry, where their synthesis and breakdown pathways are extensively studied for enhancing food flavors. Studies on branched aldehydes provide insights into controlling the formation of desired aldehyde levels in food products (Smit, Engels, & Smit, 2009).
Catalytic Oxidation and Environmental Applications
The catalytic oxidation of lignins into aromatic aldehydes, such as vanillin, showcases the environmental and industrial significance of aldehydes in producing valuable chemicals from renewable resources. This process underscores the potential of aldehydes in sustainable chemistry and materials science (Tarabanko & Tarabanko, 2017).
Enzymatic Treatment of Organic Pollutants
Aldehydes are substrates in enzymatic reactions aimed at degrading or transforming organic pollutants. The interplay between specific aldehydes and enzymes like laccases or peroxidases highlights the biotechnological applications of aldehydes in environmental remediation and pollution control (Husain & Husain, 2007).
Safety And Hazards
Propiedades
IUPAC Name |
3-butoxy-2,6-difluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-2-3-6-15-10-5-4-9(12)8(7-14)11(10)13/h4-5,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTJKVXHNSIYFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=C(C=C1)F)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butoxy-2,6-difluorobenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



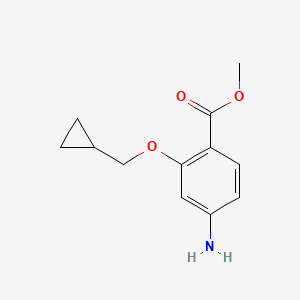
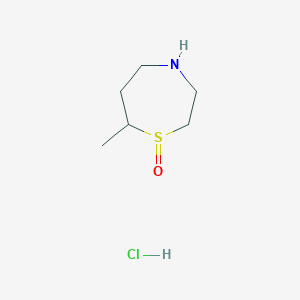
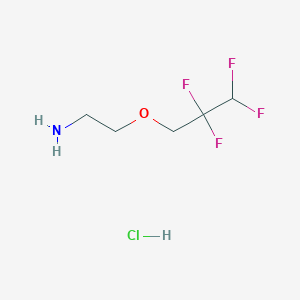
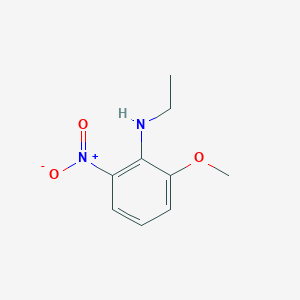
![6-(Bromomethyl)spiro[2.5]octane](/img/structure/B1446946.png)
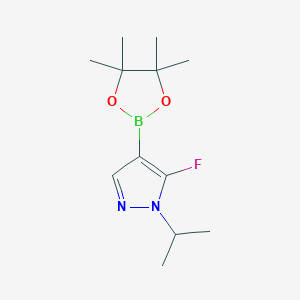
![Pyrazolo[1,5-a]pyridine-7-carboxylic acid amide](/img/structure/B1446949.png)
![5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1446950.png)
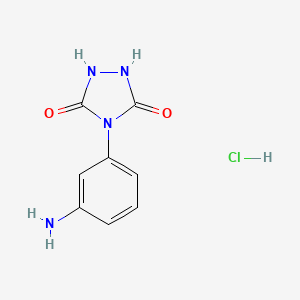
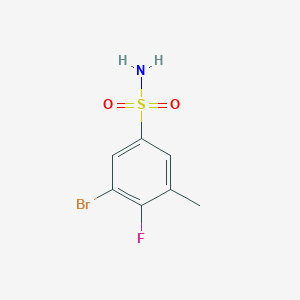
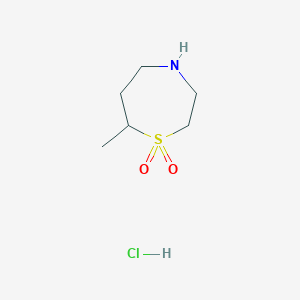
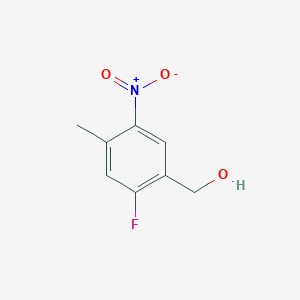
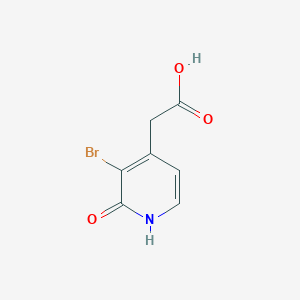
![Tert-butyl 2-[(3-aminocyclobutyl)(cyclopropylmethyl)amino]acetate](/img/structure/B1446959.png)